

## The Dissociated Nonribosomal Peptide Synthetase Machinery in Pacidamycin 3 Biosynthesis: A Technical Guide

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#### **Abstract**

Pacidamycins, a family of peptidyl-nucleoside antibiotics, exhibit potent activity against Pseudomonas aeruginosa by inhibiting the translocase MraY, a crucial enzyme in bacterial cell wall biosynthesis.[1][2][3][4] Their unique structural features, including non-proteinogenic amino acids and a rare ureido linkage, are assembled by a highly dissociated and unusual Nonribosomal Peptide Synthetase (NRPS) system.[1][2][3] This technical guide provides an indepth exploration of the NRPS-mediated biosynthesis of **Pacidamycin 3**, focusing on the genetic organization, enzymatic functions, and the experimental methodologies used to elucidate this fascinating pathway.

# The Pacidamycin Biosynthetic Gene Cluster: A Dissociated Assembly Line

The biosynthetic gene cluster for pacidamycins was identified in Streptomyces coeruleorubidus NRRL 18370 and spans approximately 31 kb, encoding 22 proteins (PacA-V).[1][2] Unlike canonical NRPS systems where large, multidomain enzymes are encoded by single genes, the pacidamycin cluster features a highly dissociated set of NRPS modules.[1][2] This fragmented assembly line consists of multiple individual proteins encoding adenylation (A), thiolation (T), condensation (C), and thioesterase (TE) domains.[1][2]





Table 1: Key NRPS and Associated Proteins in Pacidamycin Biosynthesis



| Gene | Protein | Predicted<br>Function/Dom<br>ains | Role in<br>Pacidamycin<br>Biosynthesis   | Reference |
|------|---------|-----------------------------------|--|-----------|
| pacL | PacL    | C*-A-T                            | Activates and tethers the C-terminal aromatic amino acid (m-Tyr, Phe, or Trp). Requires PacJ for activity. | [1][2]    |
| pacO | PacO    | А                                 | Activates and selects L-Ala for incorporation. Essential for pacidamycin synthesis.                        | [1][2]    |
| расР | PacP    | A-T-TE                            | Activates and tethers 2,3-diaminobutyric acid (DABA). Essential for pacidamycin synthesis.                 | [1][2]    |
| pacJ | PacJ    | MbtH-like protein                 | Activates the adenylation domain of PacL.  | [5]       |
| pacN | PacN    | C-T                               | Involved in the formation of the ureido linkage between L-Ala and the C-terminal aromatic amino acid.      | [1]       |



| pacQ,S,T | PacQ,S,T | DABA<br>biosynthesis | Catalyze the formation of the non-proteinogenic amino acid DABA from L-Thr.      | [1][2] |
|----------|----------|----------------------|--|--------|
| pacU     | PacU     | A                    | Predicted to be involved in the activation of L-Ala for Pacidamycin D formation. | [2]    |

C\* indicates a truncated and likely non-functional C domain.

# Elucidating NRPS Function: Gene Deletion and In Vitro Reconstitution

The essential roles of the dissociated NRPS components have been confirmed through a combination of in vivo gene disruption and in vitro enzymatic assays.

## Impact of NRPS Gene Deletions on Pacidamycin Production

In-frame deletion of key NRPS genes in S. coeruleorubidus provided critical insights into their necessity for pacidamycin biosynthesis.

Table 2: Effects of Gene Deletions on Pacidamycin Production



| Mutant Strain | Deleted Gene(s) | Effect on Pacidamycin Production                                  | Reference |
|---------------|-----------------|---|-----------|
| ΔραcΟ         | pacO            | Production completely abolished                                   | [1][2]    |
| ΔραςΡ         | pacP            | Production completely abolished                                   | [1][2]    |
| ΔpacQ         | pacQ            | Production reduced to < 1% of wild-type levels                    | [2]       |
| ΔpacU         | pacU            | Abolished production of Pacidamycin D, but not other pacidamycins | [2]       |

### **Substrate Specificity of Adenylation Domains**

The substrate specificity of the key adenylation domains was determined using the ATP-[32P]PPi exchange assay, confirming their roles in activating the correct amino acid precursors.

Table 3: Substrate Specificity of Pacidamycin NRPS Adenylation Domains



| Protein                    | Substrate Tested                     | Relative Activity (%) | Reference |
|----------------------------|--------------------------------------|-----------------------|-----------|
| PacL (in presence of PacJ) | m-Tyr                                | 100                   | [2]       |
| L-Phe                      | High                                 | [2]                   |           |
| L-Trp                      | High                                 | [2]                   | _         |
| L-Tyr                      | No significant activity              | [2]                   |           |
| PacO                       | L-Ala                                | 100                   | [2]       |
| PacP                       | L-2,3-<br>diaminopropionate<br>(DAP) | 100                   | [2]       |

Note: DAP was used as a proxy for the natural substrate, 2,3-diaminobutyric acid (DABA).

### The Biosynthetic Pathway of Pacidamycin 3: A Stepby-Step NRPS Logic

The assembly of the **Pacidamycin 3** peptide backbone is a complex process involving the coordinated action of the dissociated NRPS enzymes. The proposed pathway highlights two chain-reversing steps, including the formation of a unique ureido linkage.





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Caption: Proposed biosynthetic pathway for the peptide core of Pacidamycin 3.

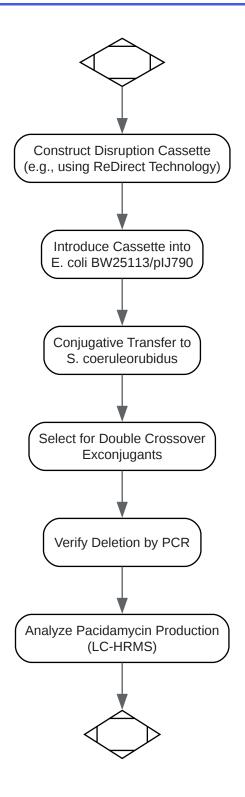
### **Experimental Protocols**

This section provides an overview of the key experimental methodologies employed in the characterization of the pacidamycin NRPS machinery.

#### In-Frame Gene Deletion in S. coeruleorubidus

This protocol outlines the general steps for creating unmarked, in-frame gene deletions to study the function of the pac genes.





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Caption: Experimental workflow for in-frame gene deletion.

Methodology:

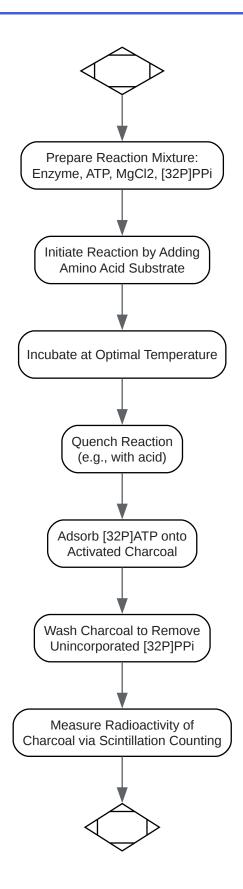


- Construction of the Disruption Cassette: A cassette containing a resistance marker (e.g., apramycin) flanked by FRT sites is amplified by PCR with primers containing sequences homologous to the regions flanking the target gene.
- Introduction into E. coli: The disruption cassette is introduced into an E. coli strain containing the λ Red recombinase system (e.g., BW25113/pIJ790) to facilitate homologous recombination into a plasmid carrying the target gene and its flanking regions.
- Conjugative Transfer: The resulting plasmid is transferred from a donor E. coli strain (e.g., ET12567/pUZ8002) to S. coeruleorubidus via intergeneric conjugation.
- Selection of Mutants: Exconjugants that have undergone a double crossover event, resulting in the replacement of the target gene with the resistance cassette, are selected.
- Verification: The correct in-frame deletion is confirmed by PCR analysis of genomic DNA from the mutant strain.
- Phenotypic Analysis: The effect of the gene deletion on pacidamycin production is analyzed by comparing the metabolite profiles of the mutant and wild-type strains using LC-HRMS.

# ATP-[32P]PPi Exchange Assay for Adenylation Domain Activity

This assay measures the amino acid-dependent exchange of [32P]pyrophosphate into ATP, which is a hallmark of adenylation domain activity.





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